molecular formula C19H25N3O3 B5244705 N-[3-(4-methylphenyl)propyl]-5-(morpholin-4-ylmethyl)-1,2-oxazole-3-carboxamide

N-[3-(4-methylphenyl)propyl]-5-(morpholin-4-ylmethyl)-1,2-oxazole-3-carboxamide

Cat. No.: B5244705
M. Wt: 343.4 g/mol
InChI Key: OEMPHOPVEKOVHY-UHFFFAOYSA-N
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Description

N-[3-(4-methylphenyl)propyl]-5-(morpholin-4-ylmethyl)-1,2-oxazole-3-carboxamide is a synthetic compound that belongs to the class of oxazole derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[3-(4-methylphenyl)propyl]-5-(morpholin-4-ylmethyl)-1,2-oxazole-3-carboxamide typically involves the following steps:

    Formation of the oxazole ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the morpholine moiety: This step involves the reaction of the oxazole intermediate with morpholine in the presence of a suitable catalyst.

    Attachment of the 4-methylphenylpropyl group: This is usually done through a substitution reaction using appropriate reagents and conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

N-[3-(4-methylphenyl)propyl]-5-(morpholin-4-ylmethyl)-1,2-oxazole-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: This reaction can be carried out using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: This compound can undergo nucleophilic or electrophilic substitution reactions depending on the reagents and conditions used.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.

    Substitution: Halogenating agents, nucleophiles, and electrophiles.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxazole derivatives with additional oxygen-containing functional groups, while reduction may produce more saturated compounds.

Scientific Research Applications

N-[3-(4-methylphenyl)propyl]-5-(morpholin-4-ylmethyl)-1,2-oxazole-3-carboxamide has several scientific research applications:

    Medicinal Chemistry: It is studied for its potential as a therapeutic agent due to its unique chemical structure and biological activity.

    Pharmaceuticals: This compound may be used as a lead compound for the development of new drugs targeting specific diseases.

    Material Science: It can be used in the synthesis of advanced materials with specific properties, such as conductivity or fluorescence.

Mechanism of Action

The mechanism of action of N-[3-(4-methylphenyl)propyl]-5-(morpholin-4-ylmethyl)-1,2-oxazole-3-carboxamide involves its interaction with specific molecular targets and pathways. This compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • N-[3-(4-chlorophenyl)propyl]-5-(morpholin-4-ylmethyl)-1,2-oxazole-3-carboxamide
  • N-[3-(4-fluorophenyl)propyl]-5-(morpholin-4-ylmethyl)-1,2-oxazole-3-carboxamide
  • N-[3-(4-bromophenyl)propyl]-5-(morpholin-4-ylmethyl)-1,2-oxazole-3-carboxamide

Uniqueness

N-[3-(4-methylphenyl)propyl]-5-(morpholin-4-ylmethyl)-1,2-oxazole-3-carboxamide is unique due to the presence of the 4-methylphenyl group, which can influence its chemical reactivity and biological activity. This structural feature may confer specific properties that differentiate it from other similar compounds.

Properties

IUPAC Name

N-[3-(4-methylphenyl)propyl]-5-(morpholin-4-ylmethyl)-1,2-oxazole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H25N3O3/c1-15-4-6-16(7-5-15)3-2-8-20-19(23)18-13-17(25-21-18)14-22-9-11-24-12-10-22/h4-7,13H,2-3,8-12,14H2,1H3,(H,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OEMPHOPVEKOVHY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)CCCNC(=O)C2=NOC(=C2)CN3CCOCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H25N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

343.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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